molecular formula C21H25N9O2 B11544900 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11544900
M. Wt: 435.5 g/mol
InChI Key: KIZMKGDLYMEGTB-OUBDTCAQSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, an azepane moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route might include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the azepane moiety via nucleophilic substitution.
  • Formation of the triazole ring through azide-alkyne cycloaddition.
  • Final coupling reactions to introduce the phenylprop-2-en-1-ylidene group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The azepane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups into the azepane moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate. Its multiple functional groups could interact with various biological targets, making it a versatile molecule for medicinal chemistry.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
  • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID

Uniqueness

The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.

Properties

Molecular Formula

C21H25N9O2

Molecular Weight

435.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]triazole-4-carboxamide

InChI

InChI=1S/C21H25N9O2/c22-19-20(27-32-26-19)30-17(15-29-13-6-1-2-7-14-29)18(24-28-30)21(31)25-23-12-8-11-16-9-4-3-5-10-16/h3-5,8-12H,1-2,6-7,13-15H2,(H2,22,26)(H,25,31)/b11-8+,23-12+

InChI Key

KIZMKGDLYMEGTB-OUBDTCAQSA-N

Isomeric SMILES

C1CCCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC=CC4=CC=CC=C4

Origin of Product

United States

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